Cas no 1001567-02-7 (5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid)

5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-{[(3-methoxyphenyl)sulfonyl]amino}nicotinic acid
- EN300-28220967
- AKOS019836464
- 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid
- 1001567-02-7
- 3-Pyridinecarboxylic acid, 5-[[(3-methoxyphenyl)sulfonyl]amino]-
-
- MDL: MFCD05885541
- Inchi: 1S/C13H12N2O5S/c1-20-11-3-2-4-12(6-11)21(18,19)15-10-5-9(13(16)17)7-14-8-10/h2-8,15H,1H3,(H,16,17)
- InChI Key: LBCWEHVJRRSHHA-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)OC)(NC1C=NC=C(C(=O)O)C=1)(=O)=O
Computed Properties
- Exact Mass: 308.04669266g/mol
- Monoisotopic Mass: 308.04669266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.480±0.06 g/cm3(Predicted)
- Boiling Point: 556.4±60.0 °C(Predicted)
- pka: 7.65±0.50(Predicted)
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28220967-5.0g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-28220967-0.5g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95.0% | 0.5g |
$723.0 | 2025-03-19 | |
Enamine | EN300-28220967-10g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95% | 10g |
$3992.0 | 2023-09-09 | |
Enamine | EN300-28220967-5g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95% | 5g |
$2692.0 | 2023-09-09 | |
1PlusChem | 1P02AFT3-50mg |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95% | 50mg |
$320.00 | 2023-12-27 | |
1PlusChem | 1P02AFT3-2.5g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95% | 2.5g |
$2311.00 | 2023-12-27 | |
Enamine | EN300-28220967-1.0g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-28220967-2.5g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-28220967-10.0g |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
1PlusChem | 1P02AFT3-500mg |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid |
1001567-02-7 | 95% | 500mg |
$956.00 | 2023-12-27 |
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid Related Literature
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid
Research Briefing on 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid (CAS: 1001567-02-7)
In recent years, the compound 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid (CAS: 1001567-02-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and anti-inflammatory drugs. The unique structural features of this compound, including the pyridine-carboxylic acid moiety and the methoxybenzenesulfonamido group, contribute to its diverse biological activities and make it a valuable scaffold for drug discovery.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. The researchers employed X-ray crystallography to determine the binding mode of the compound within the active site of these enzymes, revealing key interactions with zinc-coordinating residues and hydrophobic pockets.
In addition to its enzyme inhibitory properties, 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid has shown remarkable anti-inflammatory effects in preclinical models. A recent study published in European Journal of Pharmacology (2024) reported that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated macrophages through modulation of the NF-κB signaling pathway. The researchers noted that the methoxy group at the 3-position of the benzene ring appears to play a crucial role in this biological activity.
The synthetic accessibility of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid has also been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%) compared to previous methods. This development is particularly significant for potential industrial-scale production of derivatives for further pharmacological evaluation.
Structure-activity relationship (SAR) studies have been conducted to explore modifications of the 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid scaffold. Research published in Bioorganic & Medicinal Chemistry Letters (2023) systematically investigated various substitutions on both the pyridine and benzene rings, identifying several derivatives with enhanced potency and selectivity against specific biological targets. These findings provide valuable insights for future drug design efforts based on this chemical scaffold.
Looking forward, 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid continues to be a compound of significant interest in medicinal chemistry research. Its dual functionality as both an enzyme inhibitor and anti-inflammatory agent makes it particularly attractive for the development of multi-target drugs. Current research efforts are focusing on its potential applications in oncology, inflammatory diseases, and possibly neurodegenerative disorders. Further preclinical studies and potential clinical translation will be important milestones to watch in the coming years.
1001567-02-7 (5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid) Related Products
- 2418650-50-5(1-(5-Ethynyl-3-iodo-2-methylphenyl)methanamine)
- 1361583-88-1(2-Fluoro-5-(2,3,4-trichlorophenyl)pyridine-3-methanol)
- 1177343-19-9(3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine Dihydrochloride)
- 2171755-91-0(1-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid)
- 2368870-94-2(2-(3-tert-Butyl-phenoxy)-acetamidine)
- 2648962-62-1(Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride)
- 6302-55-2(1-(4-Chlorophenyl)butane-1,3-dione)
- 898451-83-7(N-(3-chloro-2-methylphenyl)-N'-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide)
- 2639399-57-6(tert-butyl (4S)-2-(1,3-dioxaindan-5-yl)-1,3-thiazolidine-4-carboxylate)
- 612047-08-2(1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole)




